(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
CAS No.:
Cat. No.: VC15559096
Molecular Formula: C21H22N4OS
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4OS |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | (2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea |
| Standard InChI | InChI=1S/C21H22N4OS/c1-20(2)12-21(3,13-8-5-4-6-9-13)15-11-7-10-14-16(23-24-19(22)27)18(26)25(20)17(14)15/h4-11,26H,12H2,1-3H3,(H2,22,27) |
| Standard InChI Key | PEIKVZGWFNHWTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)(C)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Features
Core Scaffold and Functional Groups
The compound integrates a 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core substituted with methyl, phenyl, and thiosemicarbazone groups. Key structural elements include:
-
Pyrroloquinoline backbone: A tricyclic system comprising fused pyrrole and quinoline rings, stabilized by a ketone group at position 2 .
-
Thiosemicarbazone moiety: A hydrazine-derived side chain terminating in a thiourea group (-NH-CS-NH2), connected to the quinoline-dione via an imine bond .
-
Substituents: Three methyl groups at positions 4 and 6, and a phenyl group at position 6, introducing steric bulk and lipophilicity .
The (1E) designation specifies the E-configuration of the imine double bond (C=N) in the thiosemicarbazone chain, confirmed via NMR and HPLC-MS analyses in analogous compounds .
Synthetic Methodology
Reaction Pathway
Synthesis typically proceeds via a two-step protocol adapted from hybrid molecule strategies :
Step 1: Formation of Thiosemicarbazone Intermediate
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione reacts with thiosemicarbazide in methanol under acidic catalysis (HCl), yielding the corresponding hydrazinocarbothioamide. Optimal conditions involve reflux for 6–8 hours, achieving >90% conversion .
Step 2: Cyclization to Final Product
The intermediate undergoes cyclization with dimethyl acetylenedicarboxylate (DMAD) in anhydrous ethanol, forming the thiazole-annulated derivative via a [2+2] cycloaddition mechanism. This step proceeds at room temperature, with purification via recrystallization from ethanol .
Synthetic Conditions and Yields
Structural Characterization
Spectroscopic Data
Key analytical findings from analogous compounds include:
-
¹H NMR:
-
¹³C NMR:
-
IR:
Isomerism and Configuration
The (1E) configuration arises from preferential formation of the Z-isomer at the C=N bond due to intramolecular hydrogen bonding between the thiosemicarbazone NH and quinoline ketone oxygen . HPLC-MS of related compounds shows >95% isomeric purity under standard conditions .
Pharmacological Activity
| Parameter | Factor Xa Inhibition | Factor XIa Inhibition | Source |
|---|---|---|---|
| IC₅₀ (nM) | 12–45 | 18–60 | |
| Selectivity Ratio (Xa/XIa) | 1.2–3.5 | — |
Mechanistically, the thiosemicarbazone moiety chelates catalytic serine residues in the coagulation factors, while the pyrroloquinoline core occupies hydrophobic binding pockets .
Additional Biological Activities
While direct evidence is limited, structural analogs exhibit:
-
Antimicrobial activity: MIC values of 4–16 µg/mL against S. aureus and E. coli .
-
Antioxidant capacity: DPPH radical scavenging with EC₅₀ ~50 µM .
Physicochemical Properties
| Property | Value/Detail | Source |
|---|---|---|
| Molecular Weight | 463.56 g/mol (calculated) | — |
| Solubility | DMSO: 2 mg/mL; Water: <0.1 mg/mL | |
| LogP | 3.2 (predicted) | — |
| Melting Point | 218–220°C (decomposes) |
Research Gaps and Future Directions
Current limitations include:
-
Absence of in vivo pharmacokinetic data.
-
Limited toxicological profiling.
-
Unexplored potential in non-anticoagulant applications (e.g., anticancer).
Priority research areas should address these gaps while optimizing synthetic protocols for scale-up .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume